molecular formula C31H40N4O2 B10906730 N'~1~,N'~7~-bis(4-phenylcyclohexylidene)heptanedihydrazide

N'~1~,N'~7~-bis(4-phenylcyclohexylidene)heptanedihydrazide

Cat. No.: B10906730
M. Wt: 500.7 g/mol
InChI Key: NGRWDUPOPWOANU-UHFFFAOYSA-N
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Description

N’~1~,N’~7~-BIS(4-PHENYLCYCLOHEXYLIDEN)HEPTANEDIHYDRAZIDE is a complex organic compound with the molecular formula C31H40N4O2. It is known for its unique structure, which includes two phenylcyclohexylidene groups attached to a heptanedihydrazide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~7~-BIS(4-PHENYLCYCLOHEXYLIDEN)HEPTANEDIHYDRAZIDE typically involves the reaction of heptanedihydrazide with 4-phenylcyclohexanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of N’~1~,N’~7~-BIS(4-PHENYLCYCLOHEXYLIDEN)HEPTANEDIHYDRAZIDE may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~7~-BIS(4-PHENYLCYCLOHEXYLIDEN)HEPTANEDIHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

N’~1~,N’~7~-BIS(4-PHENYLCYCLOHEXYLIDEN)HEPTANEDIHYDRAZIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N’~1~,N’~7~-BIS(4-PHENYLCYCLOHEXYLIDEN)HEPTANEDIHYDRAZIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues. Further research is needed to elucidate the precise mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N’~1~,N’~7~-BIS(4-METHYLCYCLOHEXYLIDEN)HEPTANEDIHYDRAZIDE
  • N’~1~,N’~7~-BIS(4-ETHYLCYCLOHEXYLIDEN)HEPTANEDIHYDRAZIDE
  • N’~1~,N’~7~-BIS(4-PROPYLCYCLOHEXYLIDEN)HEPTANEDIHYDRAZIDE

Uniqueness

N’~1~,N’~7~-BIS(4-PHENYLCYCLOHEXYLIDEN)HEPTANEDIHYDRAZIDE is unique due to the presence of phenyl groups, which can engage in π-π interactions and contribute to the compound’s stability and reactivity. This distinguishes it from similar compounds with different substituents on the cyclohexylidene rings .

Properties

Molecular Formula

C31H40N4O2

Molecular Weight

500.7 g/mol

IUPAC Name

N,N'-bis[(4-phenylcyclohexylidene)amino]heptanediamide

InChI

InChI=1S/C31H40N4O2/c36-30(34-32-28-20-16-26(17-21-28)24-10-4-1-5-11-24)14-8-3-9-15-31(37)35-33-29-22-18-27(19-23-29)25-12-6-2-7-13-25/h1-2,4-7,10-13,26-27H,3,8-9,14-23H2,(H,34,36)(H,35,37)

InChI Key

NGRWDUPOPWOANU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NNC(=O)CCCCCC(=O)NN=C2CCC(CC2)C3=CC=CC=C3)CCC1C4=CC=CC=C4

Origin of Product

United States

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